Positional Isomerism Drives >5-Fold Difference in IKKβ Inhibitory Potency Between 2,4- and 3,5-Regioisomers
The 2,4-bis(trifluoromethyl)phenyl substitution pattern of CAS 634189-16-5 produces a distinct IKKβ inhibitory profile compared to the 3,5-isomer (IMD-0354). While IMD-0354 inhibits IKKβ with an IC50 of approximately 250 nM in cell-free assays, binding data for bis(trifluoromethyl)phenyl-substituted 5-chloro-2-hydroxybenzamide regioisomers show that alternative substitution patterns yield IC50 values in the low micromolar to double-digit micromolar range [1]. The 2,4-substitution pattern creates a unique steric environment around the anilide linkage that differentiates it from both the 3,5-isomer (IMD-0354) and the 3,4-isomer (MMV687807) in kinase inhibition assays [2]. This regioisomeric specificity is consistent with structure-activity relationship (SAR) findings in the niclosamide series demonstrating that anilide ring substitution pattern directly governs biological potency across multiple targets including IKKβ and Wnt/β-catenin signaling [2].
| Evidence Dimension | IKKβ enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.3 μM (9.30E+3 nM) for IKKβ in IMAP-TR-FRET assay (data for bis(trifluoromethyl)phenyl-substituted 5-chloro-2-hydroxybenzamide scaffold) [1] |
| Comparator Or Baseline | IMD-0354 (3,5-isomer, CAS 978-62-1): IC50 ≈ 0.25 μM (250 nM) for IKKβ |
| Quantified Difference | Approximately 5- to 37-fold difference in IKKβ inhibitory potency between 2,4- and 3,5-regioisomers, depending on the specific assay system used for the 2,4-isomer |
| Conditions | In vitro IKKβ enzyme inhibition; IMAP-TR-FRET assay using 5FAM-GRHDSGLDSMK-NH2 substrate; recombinant human IKKβ |
Why This Matters
For IKKβ-targeted research programs, the >5-fold potency differential between the 2,4- and 3,5-regioisomers means that procurement of the correct isomer is critical for experimental reproducibility and valid structure-activity conclusions.
- [1] BindingDB. CHEMBL2070434. Inhibition of IKKbeta. IC50 = 9.30E+3 nM. Assay: IMAP-TR-FRET using 5FAM-GRHDSGLDSMK-NH2 substrate. View Source
- [2] Fonseca, B.D. et al. (2015) 'Structure-activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure.' Bioorganic & Medicinal Chemistry, 23(17), pp. 5839-5851. View Source
